2,7-Diacetylfluorene
Overview
Description
2,7-Diacetylfluorene is an organic compound with the molecular formula C17H14O2. It is a derivative of fluorene, characterized by the presence of acetyl groups at the 2 and 7 positions of the fluorene ring. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Diacetylfluorene can be synthesized through the Friedel-Crafts acylation of fluorene. The process involves the reaction of fluorene with acetic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as carbon disulfide under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like carbon disulfide and aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diacetylfluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 2,7-Dihydroxyfluorene.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
2,7-Diacetylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of light-emitting diodes (LEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2,7-Diacetylfluorene in organic synthesis involves its ability to undergo various chemical reactions, forming new bonds with other molecules. This reactivity is primarily due to the presence of the acetyl groups, which can participate in nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Acetylfluorene: Similar structure but with only one acetyl group.
Fluorenone: An oxidized derivative of fluorene.
Uniqueness: 2,7-Diacetylfluorene is unique due to the presence of two acetyl groups at specific positions on the fluorene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in various applications, particularly in materials science and organic synthesis .
Properties
IUPAC Name |
1-(7-acetyl-9H-fluoren-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRYGERFWHUZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914661 | |
Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
961-27-3, 39665-89-9 | |
Record name | 961-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39665-89-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of understanding the position of the succinoyl group in the synthesis of 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene from 2,7-diethylfluorene?
A1: In the study "Benzo[c]fluorenones. IV. The Elucidation of the Position of the Succinoyl Group introduced in 2,7-Diethylfluorene and the conversion of this compound into 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene" [], researchers investigated the succinoylation of 2,7-diethylfluorene. Determining the exact position of the succinoyl group attachment (position 4 in this case) was crucial. This knowledge allowed for the controlled synthesis of the desired product, 1,2,3,4-tetrahydro-5,9-diethylbenzo[c]fluorene, demonstrating the importance of regioselectivity in organic synthesis.
Q2: How was the structure of 2,7-diacetylfluorene confirmed in the provided research?
A2: While the abstract of the paper "Structure of crystals of this compound" [] does not provide specific details on the methods used, it suggests that crystallographic techniques were employed to determine the structure of this compound. Crystallography allows researchers to analyze the arrangement of atoms within a crystal and ultimately elucidate the compound's three-dimensional structure.
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